molecular formula C9H8BrNO B1289213 5-(Bromomethyl)-2-methoxybenzonitrile CAS No. 320407-91-8

5-(Bromomethyl)-2-methoxybenzonitrile

Cat. No.: B1289213
CAS No.: 320407-91-8
M. Wt: 226.07 g/mol
InChI Key: VRUNGNUGLFXRSB-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methoxybenzonitrile is an organic compound with the molecular formula C9H8BrNO . It is a valuable synthetic building block in medicinal chemistry and organic synthesis. The molecular structure features both a reactive bromomethyl group and a benzonitrile core, making it a versatile intermediate for constructing more complex molecules through various substitution and coupling reactions . Its high utility in research is evidenced by its appearance in numerous patent applications . As a key intermediate, it is primarily used in the research and development of pharmaceutical candidates and other fine chemicals. This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUNGNUGLFXRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624179
Record name 5-(Bromomethyl)-2-methoxybenzonitrile
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Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320407-91-8
Record name 5-(Bromomethyl)-2-methoxybenzonitrile
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Record name 5-(bromomethyl)-2-methoxybenzonitrile
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Synthetic Methodologies for 5 Bromomethyl 2 Methoxybenzonitrile

Precursors and Starting Materials for 2-Methoxybenzonitrile Scaffolds

The foundation for synthesizing 5-(bromomethyl)-2-methoxybenzonitrile lies in the appropriate selection and preparation of 2-methoxybenzonitrile scaffolds. These precursors are essential as they provide the core chemical structure that will be further functionalized.

One common precursor is 2-methoxybenzonitrile , also known as o-anisonitrile. This compound serves as a key intermediate in the production of various agrochemicals and pharmaceuticals. alzchem.com Its structure, featuring a methoxy (B1213986) group ortho to the nitrile group, makes it a valuable starting point for synthesis. Traditional routes to 2-methoxybenzonitrile include the diazotization-cyanation of o-anisidine and the dehydration of o-anisaldoxime. Another approach involves the dehydration of aldoximes, which is considered a more environmentally friendly method as it avoids the use of highly toxic cyanide reagents.

Another important precursor is 5-methyl-2-methoxybenzonitrile . This compound already contains the methyl group at the desired position for subsequent bromination. The synthesis of this precursor can be approached through various organic reactions, including nucleophilic substitution or cross-coupling reactions on a suitably substituted benzene (B151609) ring.

For instance, a multi-step synthesis might start from a more readily available compound like 3-methoxy-4-methylbenzoic acid. This can be converted to 3-methoxy-4-methylbenzamide, which is then dehydrated to yield 3-methoxy-4-methylbenzonitrile. google.comgoogle.com This intermediate can then undergo benzylic bromination.

Selective Benzylic Bromination Strategies for this compound

A key transformation in the synthesis of this compound is the selective bromination of the methyl group at the benzylic position of a precursor like 5-methyl-2-methoxybenzonitrile. This reaction must be carefully controlled to prevent unwanted side reactions, such as bromination of the aromatic ring.

Radical Bromination Utilizing N-Bromosuccinimide (NBS) and Initiators (e.g., Benzoyl Peroxide)

The Wohl-Ziegler reaction is a widely used method for benzylic bromination and employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. scientificupdate.comwikipedia.org This method is favored because NBS provides a low, constant concentration of bromine, which helps to minimize competing electrophilic addition to the aromatic ring. masterorganicchemistry.com

The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene, and is initiated by either light or a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). wikipedia.org The initiator helps to generate the initial bromine radical, which then propagates the chain reaction.

The general mechanism involves the following steps:

Initiation: The radical initiator decomposes upon heating or irradiation to form radicals. These radicals then react with NBS to produce a bromine radical.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the substrate (e.g., 5-methyl-2-methoxybenzonitrile) to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). chemistrysteps.com This benzylic radical then reacts with a molecule of Br₂ (formed from the reaction of HBr with NBS) to yield the desired product, this compound, and a new bromine radical. vedantu.com

Termination: The reaction is terminated by the combination of any two radical species.

One of the challenges with this method is controlling the reaction to achieve mono-bromination, as over-bromination can lead to the formation of dibrominated byproducts. scientificupdate.com The reaction conditions, such as temperature, solvent, and the ratio of reactants, must be carefully optimized to maximize the yield of the desired mono-brominated product. scientificupdate.comrsc.org For instance, studies have shown that using 1,2-dichlorobenzene as a solvent can lead to higher yields and shorter reaction times compared to the classic Wohl-Ziegler procedure in carbon tetrachloride.

InitiatorSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzoyl Peroxide (BPO)Carbon Tetrachloride (CCl₄)801681
Azobisisobutyronitrile (AIBN)Carbon Tetrachloride (CCl₄)Reflux890
Azobisisobutyronitrile (AIBN)1,2-Dichlorobenzene60892

Table 1: Comparison of Reaction Conditions for Benzylic Bromination. rsc.orgchemicalbook.com

Evaluation of Catalytic Approaches for Directed Bromomethylation

While radical bromination with NBS is effective, there is ongoing research into catalytic methods to improve selectivity and reaction conditions. Catalytic approaches aim to direct the bromination specifically to the benzylic position, further reducing side reactions.

One strategy involves the use of a Lewis acid catalyst in conjunction with a brominating agent. For example, a modification of the Wohl-Ziegler reaction using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating reagent in the presence of catalytic ZrCl₄ has been shown to prevent competing bromination of the aromatic ring that can occur with Brønsted acids. scientificupdate.com

Photochemical methods also offer a catalytic approach. Continuous photochemical bromination using in-situ generated bromine has been described. scientificupdate.com In this method, bromine is generated from sources like NaBrO₃/HBr, and irradiation with light (e.g., 405 nm LEDs) initiates the formation of bromine radicals. scientificupdate.com Another photochemical approach utilizes BrCCl₃ as the bromine source in a continuous flow reactor, which can be advantageous for electron-rich aromatic substrates that are prone to electrophilic ring bromination with traditional methods. rsc.org These methods can offer better control over the reaction and may be more suitable for large-scale production.

Multi-Step Synthesis Pathways Involving Methylbenzonitrile Intermediates

The synthesis of this compound can also be achieved through multi-step pathways that build the molecule from simpler, more readily available starting materials. These pathways often involve the synthesis of a key methylbenzonitrile intermediate.

A representative multi-step synthesis could begin with 3-methoxy-4-methylbenzoic acid . The synthesis proceeds through the following sequence of reactions:

Amidation: The carboxylic acid is first converted to an acyl chloride, typically using thionyl chloride. This is followed by reaction with ammonia (B1221849) to form 3-methoxy-4-methylbenzamide . google.comgoogle.com

Dehydration: The resulting amide is then dehydrated to yield 3-methoxy-4-methylbenzonitrile . google.comgoogle.com

Benzylic Bromination: The methyl group of 3-methoxy-4-methylbenzonitrile is then brominated, usually with NBS and a radical initiator, to produce the target compound, this compound. google.com

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

Achieving high chemo- and regioselectivity is a critical consideration in the synthesis of this compound. The presence of multiple reactive sites on the precursor molecules necessitates careful control over the reaction conditions to ensure that the desired transformation occurs without affecting other functional groups.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this synthesis, the primary challenge is to achieve benzylic bromination of the methyl group without causing bromination of the aromatic ring. The electron-donating methoxy group activates the benzene ring towards electrophilic substitution, making it susceptible to attack by bromine. gla.ac.uk The use of NBS under radical conditions is a key strategy to enhance the selectivity for benzylic bromination over aromatic bromination. gla.ac.uk

Regioselectivity concerns the position at which a reaction occurs. When starting with a precursor that has multiple potential sites for bromination, directing the reaction to the desired position is crucial. For instance, if the starting material were a dimethyl-substituted methoxybenzonitrile, the conditions would need to be tuned to selectively brominate only one of the methyl groups. The relative stability of the resulting benzylic radicals often dictates the regioselectivity, with the more stable radical being formed preferentially. chemistrysteps.com

Factors that influence chemo- and regioselectivity include:

The nature of the brominating agent: NBS is generally more selective for benzylic bromination than molecular bromine. gla.ac.uk

Reaction conditions: The choice of solvent, temperature, and initiator can significantly impact the outcome of the reaction. For example, non-polar solvents favor radical reactions, while polar solvents can promote ionic pathways that may lead to aromatic bromination.

Electronic and steric effects of substituents: The substituents on the aromatic ring influence its reactivity and can direct the bromination to specific positions. gla.ac.ukgla.ac.uk

Careful consideration and optimization of these factors are essential for the successful and efficient synthesis of this compound.

Reactivity and Transformational Chemistry of 5 Bromomethyl 2 Methoxybenzonitrile

Nucleophilic Substitution Reactions at the Benzylic Carbon of 5-(Bromomethyl)-2-methoxybenzonitrile

The benzylic carbon in this compound is electrophilic and susceptible to attack by various nucleophiles. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

Formation of Benzylic Alcohols (Hydrolysis)

The hydrolysis of the bromomethyl group in benzylic bromides leads to the formation of benzylic alcohols. This transformation can be achieved by reacting the compound with water. wikipedia.org The process involves the displacement of the bromide ion by a hydroxide (B78521) ion or a water molecule. google.com In a laboratory setting, this can be carried out under various conditions, including heating with aqueous base or using milder conditions if the molecule is sensitive to harsh reagents. The resulting product, 5-(hydroxymethyl)-2-methoxybenzonitrile, is a useful intermediate for further synthetic modifications.

Alkylation Reactions for Carbon-Carbon Bond Formation

The benzylic bromide of this compound readily participates in alkylation reactions to form new carbon-carbon bonds. nih.gov This is a fundamental transformation in organic synthesis, allowing for the construction of more complex carbon skeletons. These reactions typically involve the use of organometallic reagents or carbanions as nucleophiles. For instance, α-cyano carbanions or metalated nitriles can act as effective nucleophiles in these reactions. scilit.com The reaction of this compound with such nucleophiles proceeds via an S\N2 mechanism to yield the corresponding alkylated product. nih.govresearchgate.net

Recent advancements have focused on developing catalytic methods for these alkylation reactions, which can offer greater efficiency and selectivity. nih.govscilit.com For example, catalytic asymmetric alkylation of carbonyl compounds has been achieved through stereoconvergent Suzuki cross-couplings. mit.edu

Table 1: Examples of Alkylation Reactions for Carbon-Carbon Bond Formation

NucleophileProductReaction Type
OrganocuprateAlkylated benzonitrile (B105546)S\N2
Enolateβ-Aryl ketone/esterS\N2
CyanideAryl acetonitrileS\N2

Formation of Nitrogen-Containing Functional Groups (e.g., Amines, Phthalimides)

The synthesis of nitrogen-containing compounds is a significant area of organic chemistry, and this compound serves as a useful starting material for this purpose. The benzylic bromide can be displaced by nitrogen nucleophiles to introduce functionalities like amines and phthalimides. openstax.org

Amines: Primary amines can be synthesized by reacting the benzylic bromide with ammonia (B1221849) or an azide (B81097) ion followed by reduction. openstax.org However, direct alkylation of ammonia can lead to overalkylation, producing secondary and tertiary amines. A more controlled method is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate. libretexts.org

Phthalimides: The Gabriel synthesis involves the N-alkylation of phthalimide with an alkyl halide. libretexts.org In this case, this compound would react with potassium phthalimide to form N-(2-methoxy-5-cyanobenzyl)phthalimide. Subsequent hydrolysis or hydrazinolysis of the phthalimide yields the primary amine, 5-(aminomethyl)-2-methoxybenzonitrile. libretexts.org This method provides a clean route to primary amines, avoiding the issue of overalkylation. openstax.org The synthesis of phthalimide derivatives can be achieved through various methods, including microwave-assisted synthesis which can improve yields and reduce reaction times. eijppr.com

Table 2: Synthesis of Nitrogen-Containing Functional Groups

ReagentFunctional Group FormedProduct
AmmoniaPrimary, Secondary, Tertiary Amine5-(Aminomethyl)-2-methoxybenzonitrile (and overalkylation products)
Sodium Azide, then reductionPrimary Amine5-(Aminomethyl)-2-methoxybenzonitrile
Potassium Phthalimide, then hydrolysisPrimary Amine5-(Aminomethyl)-2-methoxybenzonitrile
PhthalimidePhthalimideN-(2-methoxy-5-cyanobenzyl)phthalimide

Ether Linkage Formation via O-Alkylation

Ether synthesis is a common transformation in organic chemistry, and O-alkylation is a primary method for forming ether linkages. organic-chemistry.org The Williamson ether synthesis, a well-established method, involves the reaction of an alkoxide or phenoxide with an alkyl halide. mdpi.com In the context of this compound, this compound can serve as the electrophile, reacting with various alcohols or phenols to form the corresponding ethers.

The reaction proceeds via an S\N2 mechanism, where the alkoxide or phenoxide ion acts as the nucleophile, displacing the bromide from the benzylic carbon. mdpi.com The choice of base and solvent is crucial for the success of the reaction, with common systems including sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) or potassium carbonate in acetone. mdpi.com This method is versatile and allows for the synthesis of a wide range of aryl alkyl ethers. nih.gov

Cross-Coupling Reactions Involving the Benzylic Bromide Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The benzylic bromide functionality of this compound makes it a suitable substrate for such reactions.

Suzuki-Miyaura and Related Carbon-Carbon Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgnih.gov This reaction is widely used for the formation of carbon-carbon bonds, particularly for creating biaryl structures. libretexts.orgtcichemicals.com While typically applied to aryl and vinyl halides, benzylic halides can also participate in Suzuki-Miyaura couplings under appropriate conditions.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron reagent, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org For this compound, the reaction with an arylboronic acid in the presence of a palladium catalyst and a base would yield a diarylmethane derivative. lookchem.com

The choice of catalyst, ligands, base, and solvent can significantly influence the efficiency and selectivity of the reaction. nih.gov Research has explored various palladium catalysts and reaction conditions to optimize the coupling of different substrates. lookchem.comresearchgate.net

Table 3: Key Components of the Suzuki-Miyaura Reaction

ComponentRoleExamples
Palladium CatalystFacilitates the reactionPd(PPh₃)₄, Pd(OAc)₂
Organoboron ReagentNucleophilic partnerArylboronic acids, alkylboronic esters
BaseActivates the organoboron reagentNa₂CO₃, K₃PO₄, Cs₂CO₃
SolventDissolves reactants and facilitates reactionToluene, Dioxane, DMF

Other Metal-Catalyzed Coupling Strategies

The benzylic bromide functionality in this compound serves as a key handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While direct examples involving this specific molecule are not extensively documented, its reactivity can be inferred from established transformations of benzyl (B1604629) halides.

Heck Reaction: The palladium-catalyzed Heck reaction couples benzyl halides with alkenes to form substituted alkenes. nih.govrsc.orgwikipedia.org For this compound, this would involve the reaction with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a new carbon-carbon bond at the benzylic position. The reaction typically employs catalysts like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). wikipedia.org Nickel-catalyzed variants have also been developed for the Heck-type reactions of benzyl chlorides with simple olefins, often proceeding at room temperature. mit.edunih.gov

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples terminal alkynes with organic halides. wikipedia.orgorganic-chemistry.org The application of this reaction to benzyl halides would enable the introduction of an alkynyl moiety, leading to the synthesis of substituted alkynes. The reaction is typically carried out under mild conditions with a base such as an amine. wikipedia.org While the Sonogashira coupling is most common for sp2-hybridized carbons, examples with sp3-hybridized halides, including benzyl halides, have been reported. thieme-connect.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds between aryl or benzyl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction of this compound with primary or secondary amines in the presence of a palladium catalyst and a suitable ligand (e.g., XantPhos) would yield the corresponding N-benzylamines. chemrxiv.org This transformation is highly valued for its broad substrate scope and functional group tolerance. libretexts.org

Coupling ReactionCoupling PartnerCatalyst System (Typical)Expected Product Type
Heck ReactionAlkene (e.g., methyl acrylate)Pd(OAc)₂ or Ni(COD)₂ with a phosphine (B1218219) ligandSubstituted Alkene
Sonogashira CouplingTerminal Alkyne (e.g., phenylacetylene)Pd catalyst (e.g., Pd(PPh₃)₄) and a Cu(I) co-catalystSubstituted Alkyne
Buchwald-Hartwig AminationPrimary or Secondary Amine (e.g., morpholine)Pd catalyst with a specialized phosphine ligand (e.g., XPhos, SPhos)N-Benzylamine

Reactions Involving the Nitrile Functionality of this compound

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, including cycloadditions, reductions, hydrolysis, and nucleophilic additions.

The nitrile functionality can participate as a dipolarophile in [3+2] cycloaddition reactions. A prominent example is the reaction with nitrile oxides to form 1,2,4-oxadiazoles. icm.edu.pl Nitrile oxides, which are 1,3-dipoles, react with nitriles to construct a five-membered heterocyclic ring. youtube.com The regioselectivity of these reactions can be influenced by the electronic properties of the substituents on both the nitrile and the nitrile oxide. icm.edu.plresearchgate.net Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to understand the substituent effects and regioselectivity in these cycloadditions. mdpi.comresearchgate.net

The nitrile group can be readily reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Nickel or Pd/C), and borane (B79455) complexes. thieme-connect.deresearchgate.net For instance, catalytic transfer hydrogenation using Pd/C with a mixture of formic acid and triethylamine (B128534) is an effective method for the reduction of substituted benzonitriles. researchgate.net The choice of reducing agent can be crucial for achieving selectivity in the presence of other reducible functional groups. organic-chemistry.org Under certain conditions, partial reduction to an imine can be achieved, which can then be hydrolyzed to an aldehyde.

ReagentConditionsProduct
H₂/Raney NiHigh pressure, elevated temperaturePrimary Amine
LiAlH₄Ethereal solvent (e.g., THF, diethyl ether), followed by aqueous workupPrimary Amine
Pd/C, HCOOH, Et₃NTHF, 40 °CPrimary Amine

The hydrolysis of the nitrile group provides a direct route to amides and carboxylic acids. libretexts.org The reaction can be catalyzed by either acid or base. jove.comchemistrysteps.com

Partial Hydrolysis to Amides: Under controlled alkaline conditions, nitriles can be selectively hydrolyzed to the corresponding primary amide. semanticscholar.orgarkat-usa.orgresearchgate.net For example, using sodium hydroxide in a mixed solvent system like methanol/dioxane can favor the formation of the amide over the carboxylic acid. arkat-usa.org A green chemistry approach utilizing a water extract of pomelo peel ash (WEPPA) has also been reported for the hydration of nitriles to amides. nih.gov

Complete Hydrolysis to Carboxylic Acids: More vigorous acidic or basic conditions lead to the complete hydrolysis of the nitrile to a carboxylic acid. google.comresearchgate.net Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid. libretexts.org In base-catalyzed hydrolysis, the initially formed carboxylate salt must be acidified in a separate step to yield the free carboxylic acid. libretexts.org Studies on para-substituted benzonitriles have shown that the hydrolysis proceeds through a benzamide (B126) intermediate. oup.com

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. wikipedia.org This reaction leads to the formation of an intermediate imine anion, which can be further functionalized.

Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile group to form, after hydrolysis, ketones. This provides a valuable method for the synthesis of ketones where the nitrile acts as a carbonyl equivalent.

Other Nucleophiles: Other nucleophiles, such as those used in the Blaise reaction (organozinc reagents) or the Pinner reaction (alcohols), can also add to the nitrile group to form various functionalized products. wikipedia.org Transition metal-catalyzed additions of boronic acids to the nitrile group have also been developed as a strategy to synthesize ketones and other functional molecules. nih.gov

Reactivity of the Methoxy (B1213986) Group

The methoxy group on the aromatic ring of this compound primarily influences the reactivity of the ring itself and can also be a site for chemical transformation.

Influence on Aromatic Substitution: The methoxy group is a strong electron-donating group, which activates the benzene (B151609) ring towards electrophilic aromatic substitution. libretexts.org It directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho and para to the methoxy group are already substituted, which may limit further electrophilic substitution on the ring.

Cleavage of the Methoxy Group (Demethylation): The methyl ether of the methoxy group can be cleaved to reveal a hydroxyl group. This demethylation is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). This transformation would convert this compound into 5-(bromomethyl)-2-hydroxybenzonitrile, providing another point for further functionalization.

Applications of 5 Bromomethyl 2 Methoxybenzonitrile As a Building Block in Complex Molecule Synthesis

Construction of Heterocyclic Ring Systems

The strategic placement of the reactive bromomethyl and nitrile functionalities on the benzene (B151609) ring makes 5-(Bromomethyl)-2-methoxybenzonitrile a particularly useful precursor for the synthesis of various heterocyclic compounds. The electrophilic benzylic bromide is susceptible to attack by a wide range of nucleophiles, initiating cyclization reactions to form stable ring systems.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast number of pharmaceuticals. The reactivity of the bromomethyl group is well-suited for classical methods of nitrogen heterocycle synthesis.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a fundamental method for constructing the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. beilstein-journals.org While this compound is not a ketone, its benzylic bromide provides a highly reactive electrophilic center analogous to an α-haloketone. The reaction proceeds by nucleophilic attack of the sulfur atom from a thioamide onto the benzylic carbon, displacing the bromide. Subsequent intramolecular cyclization via condensation of the nitrogen atom with the nitrile group (or a derivative thereof) would lead to the formation of a substituted aminothiazole. Although specific literature examples detailing this exact transformation with this compound are not prominent, the established reactivity patterns of similar benzyl (B1604629) bromides strongly support its utility in this context. ambeed.com

Table 1: Potential Thiazole Scaffolds from this compound
Thioamide ReactantPotential Thiazole Product StructureSignificance of Product Class
Thiourea2-Amino-4-(2-cyano-4-methoxyphenyl)thiazoleCore structure in various bioactive compounds. beilstein-journals.org
Thioacetamide4-(2-cyano-4-methoxyphenyl)-2-methylthiazoleBuilding block for more complex molecules. rjptonline.org
Thiobenzamide4-(2-cyano-4-methoxyphenyl)-2-phenylthiazoleFound in compounds with anticancer and anti-inflammatory properties.

Benzimidazoles: Benzimidazoles are a critical class of heterocyclic compounds found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics. researchgate.netnih.gov A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. eijppr.com An alternative approach utilizes electrophilic reagents like benzyl halides. This compound can serve as an N-alkylation agent for o-phenylenediamines. The initial reaction would involve the nucleophilic attack of one of the amino groups of o-phenylenediamine on the bromomethyl carbon. Following this N-alkylation, an intramolecular cyclization could be induced, potentially involving the nitrile group, to form the benzimidazole (B57391) ring system. nih.govmdpi.com This pathway provides a direct method for synthesizing N-substituted benzimidazole derivatives.

Pyrimidines: Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide range of therapeutic agents. openaccessjournals.com Their synthesis often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. researchgate.net The bifunctional nature of this compound offers a potential pathway for pyrimidine (B1678525) synthesis. The compound could first react with a nucleophile to generate a more complex intermediate, which then possesses the necessary framework to react with an amidine. For example, reaction with a β-ketoester could form a 1,3-dicarbonyl-type intermediate, which could then undergo cyclocondensation with an amidine like formamidine (B1211174) or guanidine (B92328) to construct the pyrimidine ring. nih.gov

The electrophilic character of the bromomethyl group is also ideal for reactions with oxygen and sulfur nucleophiles, enabling the synthesis of various O- and S-containing heterocycles which are significant scaffolds in biologically active molecules. nih.gov

Oxygen Heterocycles: The reaction of this compound with oxygen-based nucleophiles can lead to the formation of cyclic ethers or other oxygen-containing rings. For instance, reaction with a diol under basic conditions could proceed via a Williamson ether synthesis-type mechanism to form a macrocyclic ether. More commonly, it can serve as a building block for benzofurans or related structures. Reaction with a phenol (B47542) derivative, particularly one with a neighboring nucleophilic group, could initiate an intramolecular cyclization to form a fused ring system.

Sulfur Heterocycles: Analogous to oxygen heterocycles, the reaction with sulfur nucleophiles provides access to sulfur-containing rings. Reaction with sodium sulfide (B99878) could potentially lead to the formation of a dithioether or a cyclic thioether depending on the stoichiometry and reaction conditions. A more common application is in the synthesis of benzothiophenes or thiazolidinones. For example, reaction with a mercapto-substituted amine or carboxylic acid could lead to a cyclization cascade, forming sulfur-nitrogen or sulfur-oxygen heterocyclic systems, respectively. patsnap.com

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a complex product, incorporating atoms from all starting materials. ontosight.aibeilstein-journals.org The structure of this compound is well-suited for designing MCRs. The two distinct reactive sites—the electrophilic bromomethyl group and the versatile nitrile group—can participate in sequential or concerted reaction cascades.

For example, an MCR could be initiated by the reaction of the bromomethyl group with a nucleophile, creating an in-situ intermediate that then participates in a subsequent reaction involving the nitrile. A hypothetical MCR could involve this compound, an amine, and an isocyanide. The amine could first displace the bromide; the resulting secondary amine could then participate in a Ugi-type reaction with the isocyanide and another component, with the nitrile group potentially undergoing a subsequent intramolecular cyclization. Such strategies allow for the rapid generation of molecular complexity from simple starting materials. nih.gov

Precursor for Advanced Organic Scaffolds and Chemical Libraries

In modern drug discovery, the synthesis of chemical libraries based on "privileged scaffolds" is a key strategy for identifying novel bioactive compounds. researchgate.net Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets. This compound is an excellent starting material for generating such libraries due to its capacity for diversification at two distinct points.

The bromomethyl group allows for the introduction of a wide variety of substituents through nucleophilic substitution, attaching the core benzonitrile (B105546) scaffold to different functional groups or larger molecular systems. Subsequently, the nitrile group can be transformed into other functionalities, such as an amine (via reduction) or a carboxylic acid (via hydrolysis), which can then be used for further derivatization (e.g., amide or sulfonamide formation). This two-pronged approach enables the systematic synthesis of a large number of structurally related compounds, creating a focused chemical library for high-throughput screening. openaccessjournals.comnih.gov The methoxy (B1213986) and bromo substituents on the aromatic ring also provide sites for further modification through aromatic substitution or cross-coupling reactions, adding another layer of diversity to the potential library.

Table 2: Diversification Potential of this compound for Chemical Libraries
Reaction SiteTransformationIntroduced Functionality / ScaffoldLibrary Type
-CH₂BrNucleophilic Substitution (e.g., with R-NH₂)Secondary/Tertiary AminesAmine-based scaffolds
-CH₂BrNucleophilic Substitution (e.g., with R-SH)ThioethersSulfur-containing scaffolds
-CNReduction (e.g., with LiAlH₄)Primary Amines (-CH₂NH₂)Aminomethyl derivatives
-CNHydrolysis (e.g., with H₃O⁺)Carboxylic Acids (-COOH)Benzoic acid derivatives
Aromatic RingCross-Coupling (e.g., Suzuki, Buchwald-Hartwig)Aryl, Heteroaryl, or Amine groupsBiaryl or arylamine scaffolds

Intermediate in Total Synthesis Efforts

While specific examples of the use of this compound as a key intermediate in the published total synthesis of complex natural products are not widespread, its structural features make it a plausible candidate for such endeavors. nih.gov In total synthesis, building blocks that offer a combination of stability and specific reactivity are highly valued. The substituted benzonitrile moiety can serve as a stable core structure that is carried through multiple synthetic steps. The bromomethyl group allows for the controlled introduction of a side chain or the linkage to another complex fragment of the target molecule at a specific stage of the synthesis. google.com The nitrile and methoxy groups can serve as precursors to other functionalities required in the final natural product, often being masked or transformed late in the synthetic sequence. Its utility would be particularly relevant in the synthesis of alkaloids or other natural products containing a substituted aromatic core.

Mechanistic Investigations of Reactions Involving 5 Bromomethyl 2 Methoxybenzonitrile

Elucidation of Reaction Pathways and Transition States

While specific, in-depth experimental or computational studies elucidating the detailed reaction pathways and transition states for reactions of 5-(bromomethyl)-2-methoxybenzonitrile are not extensively documented in publicly available literature, its reactions are generally presumed to follow established mechanisms for nucleophilic substitution on benzylic halides. The primary reaction pathway is nucleophilic substitution, which can proceed through either an S(_N)1 or S(_N)2 mechanism, or a continuum between them, depending on the reaction conditions and the nature of the nucleophile.

In a typical S(_N)2 pathway, a nucleophile directly attacks the electrophilic carbon of the bromomethyl group, leading to a concerted bond-forming and bond-breaking process. This proceeds through a pentacoordinate transition state where the nucleophile and the leaving group (bromide ion) are transiently bonded to the central carbon atom.

Alternatively, under conditions that favor carbocation formation (e.g., polar protic solvents, weakly basic nucleophiles), an S(_N)1 mechanism may be operative. This pathway involves a stepwise process starting with the heterolytic cleavage of the C-Br bond to form a benzylic carbocation intermediate. This carbocation is stabilized by resonance with the adjacent benzene (B151609) ring. The nucleophile then attacks the carbocation in a subsequent, typically fast, step.

Computational studies on analogous benzyl (B1604629) bromide systems suggest that the transition state structures and their corresponding activation energies are highly dependent on the substituents on the aromatic ring and the nature of the nucleophile.

Analysis of Regioselectivity and Stereochemical Outcomes

For reactions involving this compound, the primary site of nucleophilic attack is the benzylic carbon of the bromomethyl group. The regioselectivity is strongly directed to this position due to the polarization of the C-Br bond and the stability of the potential benzylic carbocation intermediate. Reactions at other positions on the benzene ring are generally not observed under standard nucleophilic substitution conditions.

The stereochemical outcome of reactions at the benzylic carbon is a key indicator of the operative mechanism. Since this compound is achiral, direct analysis of stereochemistry at the reaction center is not possible unless a chiral nucleophile is used or a new chiral center is formed upon reaction. However, drawing parallels from studies of chiral benzylic halides, an S(_N)2 reaction would be expected to proceed with inversion of configuration at the electrophilic carbon. In contrast, an S(_N)1 reaction, proceeding through a planar carbocation intermediate, would typically lead to a racemic mixture of products if a new stereocenter is formed.

Influence of Electronic and Steric Effects on Reaction Mechanisms

The electronic properties of the methoxy (B1213986) (-OCH(_3)) and nitrile (-CN) groups on the benzene ring play a significant role in the reactivity of this compound.

Steric Effects: The methoxy group at the ortho position can exert a steric hindrance effect on the incoming nucleophile, potentially slowing down the rate of an S(_N)2 reaction. This steric bulk around the reaction center could favor an S(_N)1-type mechanism by promoting the departure of the leaving group first.

The following table summarizes the expected influence of the substituents on the reaction mechanism:

SubstituentPositionElectronic EffectInfluence on S(_N)1Influence on S(_N)2
Methoxy (-OCH(_3))2- (ortho)+R, -I (net donating)Stabilizes carbocationSteric hindrance may disfavor
Nitrile (-CN)5- (meta)-R, -I (withdrawing)Destabilizes carbocationFavored over S(_N)1

Kinetic Studies and Reaction Rate Determinants

For an S(_N)2 reaction , the rate law would be second-order, depending on the concentrations of both the substrate and the nucleophile: Rate = k[C(_9)H(_8)BrNO][Nucleophile]. Key determinants of the reaction rate would include:

Strength and concentration of the nucleophile: A stronger, more concentrated nucleophile would increase the reaction rate.

Solvent polarity: Polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophile, enhancing its reactivity.

Steric hindrance: As mentioned, steric bulk around the reaction site can decrease the rate.

For an S(_N)1 reaction , the rate law would be first-order, depending only on the concentration of the substrate: Rate = k[C(_9)H(_8)BrNO]. The rate-determining step is the formation of the carbocation. Factors influencing the rate would include:

Solvent polarity: Polar protic solvents are favored as they can solvate both the carbocation intermediate and the leaving group.

Leaving group ability: Bromide is a good leaving group, facilitating the initial ionization step.

Carbocation stability: The electronic effects of the ring substituents are crucial in stabilizing the intermediate carbocation.

Without specific experimental data, the predominant mechanism for a given reaction of this compound would be a prediction based on these general principles.

Computational Chemistry Approaches to 5 Bromomethyl 2 Methoxybenzonitrile

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and reactivity of molecules. For 5-(Bromomethyl)-2-methoxybenzonitrile, DFT calculations, often using the B3LYP exchange-correlation functional with a basis set like 6-311++G(d,p), can be employed to determine its equilibrium geometric structure in the ground state. researchgate.netresearchgate.net

These calculations yield optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net For instance, the calculations would provide the precise lengths of the C-Br, C-O, C≡N, and various C-C and C-H bonds, as well as the angles between them. These theoretical values can then be compared with experimental data, if available, to validate the computational model. jchps.comorientjchem.org

Furthermore, DFT is instrumental in understanding the reactivity of this compound through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of the molecule. A smaller energy gap generally implies higher reactivity. nih.gov

Table 1: Representative Predicted Geometrical Parameters for a Substituted Benzonitrile (B105546) Derivative (for illustrative purposes)

ParameterBond Length (Å)Bond Angle (°)
C-Br1.94-
C-C (ring)1.39 - 1.40118 - 121
C-CN1.45-
C≡N1.16178
C-O1.36-
C-O-C-117

Note: This table is illustrative and shows typical values for a substituted benzonitrile. Actual calculated values for this compound would require a specific DFT calculation.

Molecular Electron Density Theory (MEDT) for Mechanistic Insights

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. mdpi.combohrium.com This theory provides a powerful framework for understanding reaction mechanisms by analyzing the changes in electron density along a reaction pathway. researchgate.net

For this compound, MEDT could be applied to study its participation in various organic reactions. By analyzing the global electron density transfer (GEDT) at the transition state, one can classify the reaction mechanism. researchgate.net For example, in a reaction where this compound acts as an electrophile, the flow of electron density from the interacting nucleophile would be analyzed.

The reactivity indices derived from MEDT, such as the electrophilicity and nucleophilicity N indices, can quantify the electrophilic and nucleophilic character of the molecule. nih.gov These indices help in predicting how this compound will behave in different chemical environments and with various reaction partners. The theory also employs the analysis of chemical potential (μ), electronegativity (χ), and chemical hardness (η) to provide a comprehensive picture of reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electronic Structure

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. wikipedia.orgwisc.edu It translates the complex molecular wave function into a simple, intuitive Lewis-like structure. wisc.edu

For this compound, NBO analysis can be used to investigate the hybridization of atomic orbitals, the nature of the chemical bonds (covalent vs. ionic character), and the extent of electron delocalization. wikipedia.org The analysis provides information on donor-acceptor interactions within the molecule, which are crucial for understanding its stability and reactivity. These interactions are quantified by the second-order perturbation energy, E(2), which indicates the stabilization energy due to electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. joaquinbarroso.com

Table 2: Illustrative NBO Analysis Output for a Substituted Aromatic Compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (O)π* (C-C)5.2
LP (Br)σ* (C-H)1.8
σ (C-H)π* (C≡N)2.5

Note: This table is for illustrative purposes. The specific donor-acceptor interactions and their stabilization energies for this compound would be determined from an actual NBO calculation.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. nih.govmdpi.com The MEP is plotted onto the electron density surface of the molecule, and different colors are used to represent the electrostatic potential values. researchgate.netresearchgate.net

Typically, regions with a negative electrostatic potential (colored red to yellow) are electron-rich and are prone to attack by electrophiles. nih.gov Conversely, regions with a positive electrostatic potential (colored blue) are electron-deficient and are susceptible to attack by nucleophiles. nih.gov Neutral regions are usually colored green. researchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy (B1213986) group, indicating these as sites for electrophilic attack. The hydrogen atoms of the bromomethyl group and potentially the bromine atom (due to the σ-hole effect) would exhibit a positive potential, suggesting them as sites for nucleophilic attack. The MEP map provides a visual and intuitive guide to the molecule's reactive behavior. mdpi.com

Prediction of Spectroscopic Parameters and Reaction Outcomes

Computational chemistry methods, particularly DFT, are widely used to predict various spectroscopic parameters. jchps.com For this compound, theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated. researchgate.net The calculated frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. jchps.com Additionally, electronic properties such as excitation energies, oscillator strengths, and wavelengths can be predicted using Time-Dependent DFT (TD-DFT), which is useful for interpreting UV-Vis spectra. jchps.com

The prediction of reaction outcomes is a more complex task but can be approached by integrating the insights gained from the computational methods described above. By understanding the molecular structure, electronic properties, and reactive sites of this compound, it is possible to make educated predictions about its behavior in chemical reactions. For instance, the identification of the most labile bonds and the most likely sites for nucleophilic or electrophilic attack can help in postulating the products of a given reaction. The relative energies of possible transition states and products can also be calculated to determine the most favorable reaction pathway.

Advanced Methodologies in the Synthesis and Transformation of 5 Bromomethyl 2 Methoxybenzonitrile

Flow Chemistry Applications for Process Optimization and Scalability

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch-wise fashion, presents a powerful tool for optimizing the synthesis of 5-(bromomethyl)-2-methoxybenzonitrile and scaling its production. beilstein-journals.org The primary advantages of this technology include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. beilstein-journals.orgnih.gov

In the context of synthesizing this compound, which typically involves the radical bromination of 5-methyl-2-methoxybenzonitrile with reagents like N-bromosuccinimide (NBS), flow chemistry offers distinct benefits. The exothermic nature of such reactions can be managed effectively in microreactors, preventing the formation of hotspots and reducing the risk of runaway reactions. This enhanced thermal control often leads to higher selectivity and reduced formation of by-products, such as dibrominated species.

Table 1: Comparison of Batch vs. Flow Synthesis Parameters for Benzylic Bromination

ParameterConventional Batch SynthesisContinuous Flow SynthesisAdvantage in Flow
Reaction Time Several hours (e.g., 16 h) chemicalbook.comSeconds to minutes nih.govDrastic reduction in process time
Heat Transfer Inefficient, potential for hotspotsHighly efficient, precise temperature controlImproved safety and selectivity
Scalability Complex, requires larger reactorsLinear, by extending run time or numbering-upSimplified and predictable scale-up
Safety Risk with exotherms and hazardous reagentsEnhanced containment, small reaction volumesMinimized risk of accidents
By-product Formation Higher potential for over-reactionReduced due to precise residence time controlHigher product purity

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Rates

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. Unlike conventional heating methods that rely on conduction and convection, dielectric heating directly couples with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. rsc.org This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. nih.gov

Furthermore, MAOS is highly effective for the subsequent transformation of the bromomethyl group. The nucleophilic substitution of the bromide with various nucleophiles (e.g., amines, alkoxides, thiols) is a common reaction for this compound. smolecule.com These substitutions are often accelerated under microwave conditions, providing rapid access to a diverse library of derivatives. The combination of solvent-free conditions with microwave irradiation represents a particularly green and efficient approach. researchgate.net

Table 2: Illustrative Reaction Time Comparison for Nucleophilic Substitution

Reaction TypeSubstrateNucleophileConventional Heating TimeMicrowave Irradiation Time
Ether Synthesis Benzyl (B1604629) BromidePhenol (B47542)8-12 hours5-10 minutes
Amine Synthesis Benzyl BromidePiperidine4-6 hours3-5 minutes nih.gov
Ester Synthesis Benzyl BromideSodium Acetate (B1210297)6-10 hours10-15 minutes

Note: Data is illustrative of typical enhancements for analogous benzyl bromide reactions.

Photochemical and Electrochemical Methods in Chemical Transformations

Photochemical Methods: Photochemistry uses light to initiate chemical reactions by exciting molecules to higher energy states. For the synthesis of this compound, photochemical methods offer an alternative to thermally initiated radical bromination. The reaction can be initiated by the photolytic cleavage of a suitable initiator or, in some cases, the brominating agent itself, often proceeding at lower temperatures than thermal methods. This can enhance selectivity and prevent degradation of sensitive functional groups. The transformation of the nitrile group or other parts of the molecule can also be achieved through various photochemical pathways, including photo-isomerization or cleavage reactions. researchgate.net

Electrochemical Methods: Electrochemical synthesis uses electrical current to drive chemical reactions, replacing conventional oxidizing or reducing agents with an anode or cathode. nih.gov This approach is inherently green as it minimizes the use of stoichiometric reagents, often reducing waste. researchgate.net In the context of this compound, electrochemical methods could be applied in several ways. For instance, the benzylic C-H bond of the starting material, 5-methyl-2-methoxybenzonitrile, could be activated at an anode to facilitate subsequent reactions. Alternatively, electrosynthesis can be used for the functionalization of the aromatic ring or transformations of the nitrile group. This technique provides a high degree of control over the reaction potential, which can lead to unique selectivities not achievable with standard chemical reagents. nih.gov

Table 3: Overview of Photochemical and Electrochemical Applications

MethodologyPotential Application to this compoundKey Advantages
Photochemistry Synthesis via photo-initiated benzylic bromination; Further transformations via photo-isomerization or cleavage. researchgate.netMild reaction conditions (low temperature), high selectivity, unique reaction pathways.
Electrochemistry Synthesis via anodic oxidation of the precursor; Functionalization of the aromatic ring or nitrile group.Reagent-free oxidation/reduction, high atom economy, precise control of reactivity, enhanced safety. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis and Utilization of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. instituteofsustainabilitystudies.com This involves designing products and processes that minimize the use and generation of hazardous substances. uniroma1.itnih.gov

The synthesis of this compound can be made more sustainable by addressing several key principles:

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. instituteofsustainabilitystudies.com Optimizing reactions using methods like flow chemistry can maximize yield and minimize by-product formation, thereby reducing waste.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com While bromination with NBS has a moderate atom economy, exploring catalytic bromination methods that use a catalytic source of bromine with a stoichiometric oxidant (like H₂O₂) could offer improvements.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents like carbon tetrachloride, traditionally used for radical brominations, should be avoided. chemicalbook.com Greener alternatives such as ethyl acetate, acetonitrile, or even solvent-free conditions (especially in MAOS) are preferable. skpharmteco.com

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure is ideal. instituteofsustainabilitystudies.com Photochemical methods that can be run at low temperatures and microwave-assisted synthesis that dramatically shortens reaction times contribute to energy efficiency. nih.govproquest.com Electrochemical methods also often require less energy than thermal processes. researchgate.net

By integrating these advanced methodologies, the synthesis and subsequent utilization of this compound can be performed in a more efficient, scalable, and environmentally responsible manner.

Analytical Techniques for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For 5-(Bromomethyl)-2-methoxybenzonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons. The aromatic protons on the benzene (B151609) ring will appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns (e.g., doublet, doublet of doublets) revealing their coupling relationships with adjacent protons. The protons of the methoxy (B1213986) group (-OCH₃) will produce a sharp singlet further upfield, generally around 3.9 ppm. The methylene protons of the bromomethyl group (-CH₂Br) are also expected to appear as a singlet, typically in the range of 4.5 to 5.0 ppm, due to the deshielding effect of the adjacent bromine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ) (ppm) Multiplicity
Aromatic (H3, H4, H6) 7.0 - 8.0 m
Bromomethyl (-CH₂Br) ~4.5 s
Methoxy (-OCH₃) ~3.9 s

(s = singlet, m = multiplet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon of the nitrile group (-CN) is typically found in the 115-120 ppm range. The aromatic carbons will resonate in the 110-160 ppm region, with the carbon attached to the methoxy group appearing at the lower end of this range and the carbon bonded to the nitrile group at the higher end. The carbon of the methoxy group will be observed around 55-60 ppm, while the bromomethyl carbon will appear further downfield, typically in the 30-35 ppm range, due to the electronegativity of the bromine atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ) (ppm)
C-CN 115 - 120
Aromatic Carbons 110 - 160
C-OCH₃ 55 - 60

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, primarily helping to assign the positions of the protons on the aromatic ring by showing which protons are adjacent.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals of the methoxy and bromomethyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the substitution pattern on the benzene ring by showing, for example, a correlation between the bromomethyl protons and the C5 carbon, or between the methoxy protons and the C2 carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₈BrNO), HRMS would be used to confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, where the M+ and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules with minimal fragmentation. In ESI-MS analysis of this compound, the compound would typically be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. This technique is valuable for confirming the molecular weight of the compound during reaction monitoring or as part of a liquid chromatography-mass spectrometry (LC-MS) setup to assess purity.

Predicted Collision Cross Section Studies

The predicted CCS values are crucial for increasing confidence in compound identification during metabolomics or impurity profiling studies. A hypothetical table of predicted CCS values for this compound, based on common adducts formed in mass spectrometry, is presented below.

Table 1: Illustrative Predicted Collision Cross Section (CCS) Values for this compound Note: These values are for illustrative purposes to demonstrate the typical output of CCS prediction software and are not based on experimental data for this specific compound.

Adduct m/z (Mass/Charge Ratio) Predicted CCS (Ų)
[M+H]⁺ 225.99 135.2
[M+Na]⁺ 247.97 148.1
[M+K]⁺ 263.94 152.5
[M-H]⁻ 223.97 139.8
[M+HCOO]⁻ 270.98 155.3

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. Different chromatographic techniques offer varying levels of resolution and throughput.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purity determination of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically employed for such aromatic compounds. nih.gov This method uses a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. By creating a gradient of increasing organic solvent in the mobile phase, compounds are eluted based on their hydrophobicity. Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the benzonitrile (B105546) chromophore absorbs strongly. nih.govresearchgate.net

Table 2: Typical HPLC Parameters for Analysis of Substituted Benzonitriles

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile and Water (with acid modifier like phosphoric acid) nih.govsielc.com
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min nih.gov
Detection UV at ~210-254 nm sielc.com
Temperature Ambient

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying starting materials, byproducts, and residual solvents in the final product. For brominated aromatic compounds, GC-MS provides high sensitivity and selectivity. acs.orgnih.gov The sample is vaporized and separated on a capillary column, with separation based on boiling point and interaction with the stationary phase. The mass spectrometer fragments the eluted compounds, providing a unique mass spectrum or "fingerprint" for identification.

Table 3: General Gas Chromatography Parameters for Brominated Aromatic Compounds

Parameter Condition
Column Low-polarity capillary column (e.g., TR-5MS, DB1-HT) thermofisher.com
Carrier Gas Helium thermofisher.com
Injector Split/Splitless, 280 °C thermofisher.com
Oven Program Temperature gradient (e.g., 120 °C to 330 °C) thermofisher.com
Detector Mass Spectrometer (MS) acs.orgnih.govresearchgate.net
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI) acs.org

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used primarily for qualitatively monitoring the progress of a chemical reaction. tcichemicals.comacs.org For the synthesis of benzylic bromides from toluenes using reagents like N-bromosuccinimide (NBS), TLC is ideal for observing the consumption of the starting material and the formation of the product. missouri.eduorgsyn.org A small spot of the reaction mixture is applied to a silica gel plate (stationary phase), which is then developed in a sealed chamber with an appropriate solvent system (mobile phase). orgsyn.org Compounds separate based on their polarity; the less polar product typically travels further up the plate than the more polar starting material. The separated spots are then visualized, often using a UV lamp. orgsyn.org

Table 4: Typical Thin-Layer Chromatography Procedure

Step Description
Stationary Phase Silica gel coated plate orgsyn.org
Mobile Phase A mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) orgsyn.org
Application Spotting the reaction mixture on the baseline
Development Plate is placed in a chamber with the mobile phase, which ascends via capillary action
Visualization UV light (254 nm) or chemical staining (e.g., potassium permanganate) orgsyn.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule. thermofisher.com These two techniques are complementary. FTIR measures the absorption of infrared radiation by molecular bonds, while Raman spectroscopy measures the inelastic scattering of laser light. thermofisher.com For this compound, these methods can confirm the presence of key structural features. Analysis of structurally similar compounds, such as substituted benzonitriles, provides a strong basis for assigning the characteristic vibrational frequencies. nih.govorientjchem.org

Table 5: Characteristic Vibrational Frequencies for this compound (Assignments based on data for structurally similar benzonitriles)

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Technique
Nitrile (C≡N) Stretching ~2230 - 2215 IR, Raman nih.gov
Aromatic Ring (C=C) Stretching ~1600 - 1450 IR, Raman orientjchem.org
Methoxy (C-O-C) Asymmetric Stretching ~1250 IR orientjchem.org
Bromomethyl (CH₂-Br) Wagging/Stretching ~1230 / ~650 IR
Aromatic (C-H) Out-of-plane Bending ~900 - 700 IR orientjchem.org

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline molecule. azolifesciences.comnih.gov This technique provides an unambiguous map of electron density, revealing precise atomic positions, bond lengths, and bond angles. wikipedia.org The process requires growing a high-quality single crystal of the compound, which is then exposed to a beam of X-rays. nih.govwikipedia.org The crystal diffracts the X-rays into a unique pattern of spots. By measuring the angles and intensities of these diffracted beams, the crystal structure can be solved and refined, providing conclusive proof of the compound's molecular structure and stereochemistry. nih.govmanchester.ac.uk While a specific crystal structure for this compound is not publicly documented, this technique remains the gold standard for its unequivocal structural elucidation. researchgate.net

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. mdpi.comsolubilityofthings.com Future research concerning 5-(bromomethyl)-2-methoxybenzonitrile will undoubtedly focus on developing synthetic routes that are not only efficient in terms of yield but also environmentally benign.

Current synthetic approaches likely rely on radical bromination of 5-methyl-2-methoxybenzonitrile, often employing reagents like N-bromosuccinimide (NBS) and radical initiators in chlorinated solvents. While effective, these methods present opportunities for improvement in line with the principles of green chemistry. solubilityofthings.com

Key areas for future investigation include:

Alternative Solvents: Replacing hazardous chlorinated solvents with greener alternatives such as ionic liquids, deep eutectic solvents, or even water could significantly reduce the environmental impact of the synthesis. numberanalytics.com The use of solvent-free reaction conditions is another attractive avenue to explore. numberanalytics.com

Photocatalysis: Visible-light photocatalysis offers a powerful and sustainable method for initiating radical reactions. Developing a photocatalytic bromination of 5-methyl-2-methoxybenzonitrile could eliminate the need for chemical radical initiators and allow for milder reaction conditions.

Flow Chemistry: Continuous flow processing can offer enhanced safety, improved reaction control, and easier scalability compared to traditional batch methods. numberanalytics.com Implementing a flow-based synthesis of this compound could lead to a more efficient and reproducible manufacturing process.

Synthetic Strategy Potential Advantages Key Research Focus
Alternative Solvents Reduced toxicity and environmental impact.Identifying suitable green solvents that ensure high reactivity and selectivity.
Photocatalysis Milder reaction conditions, elimination of chemical initiators.Development of efficient and recyclable photocatalysts for benzylic bromination.
Flow Chemistry Improved safety, scalability, and process control.Optimization of reactor design and reaction parameters for continuous production.

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The presence of multiple reactive sites in this compound—the electrophilic benzylic bromide, the nucleophilic nitrile, and the aromatic ring activated by the methoxy (B1213986) group—opens up a wide array of possibilities for chemical transformations. A key challenge and area for future research will be to control the chemo- and regioselectivity of these reactions. researchgate.netresearchgate.net

Potential areas of exploration include:

Chemoselective Reactions: Developing reaction conditions that allow for the selective transformation of one functional group while leaving the others intact is crucial for its use as a versatile building block. For instance, selective nucleophilic substitution at the bromomethyl group without affecting the nitrile or the aromatic ring.

Regioselective Reactions on the Aromatic Ring: The methoxy group directs electrophilic aromatic substitution to the ortho and para positions. Investigating the regioselectivity of various electrophilic additions to the aromatic ring of this compound could lead to the synthesis of highly functionalized aromatic compounds.

Tandem and Cascade Reactions: The strategic arrangement of the functional groups may allow for the design of novel tandem or cascade reactions, where multiple bonds are formed in a single operation. This could provide rapid access to complex molecular architectures.

Functional Group Potential Reactions Selectivity Challenge
Bromomethyl Nucleophilic substitution, radical reactions.Achieving high chemoselectivity in the presence of the nitrile group.
Nitrile Hydrolysis, reduction, cycloadditions.Controlling reactivity to avoid unwanted side reactions with the bromomethyl group.
Aromatic Ring Electrophilic substitution, cross-coupling reactions.Directing substitution to a specific position on the activated ring.

Integration with Emerging Catalytic Systems (e.g., Organocatalysis, Biocatalysis)

The integration of this compound with modern catalytic systems, such as organocatalysis and biocatalysis, represents a significant frontier for future research. mdpi.comresearchgate.netnih.govrsc.org These catalytic approaches offer the potential for highly selective and environmentally friendly transformations.

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. researchgate.netscispace.comijarsct.co.in Future work could explore the use of organocatalysts to achieve enantioselective functionalization of this compound. For example, the development of organocatalytic methods for the asymmetric alkylation of nucleophiles with the bromomethyl group could provide access to chiral molecules of pharmaceutical interest. princeton.eduresearchgate.netacs.org

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal catalysts for green chemistry. nih.govfrontiersin.orgacs.org Research into the enzymatic transformation of this compound could uncover novel and highly selective reactions. For instance, the use of halogenases or dehalogenases could provide pathways for the selective introduction or removal of the bromine atom. nih.govacs.orgnih.gov Similarly, nitrile-metabolizing enzymes could be employed for the selective conversion of the nitrile group to amides or carboxylic acids.

Design of Next-Generation Organic Building Blocks Derived from this compound

The unique combination of functional groups in this compound makes it an excellent starting point for the design and synthesis of a new generation of complex organic building blocks. benthamscience.combohrium.comnih.gov These derived building blocks could find applications in medicinal chemistry, materials science, and agrochemicals.

Potential avenues for the development of new building blocks include:

Synthesis of Multifunctional Scaffolds: By sequentially or concurrently reacting the different functional groups, a diverse library of highly functionalized molecules can be created. These scaffolds can then be used in combinatorial chemistry to generate large numbers of new compounds for biological screening.

Development of Novel Ligands and Materials: The nitrile group can act as a coordinating group for metal ions, suggesting that derivatives of this compound could be used as ligands in coordination chemistry or for the synthesis of metal-organic frameworks (MOFs). researchgate.net Furthermore, the aromatic core can be incorporated into larger conjugated systems for applications in organic electronics. rsc.orgbohrium.com

Pharmaceutical and Agrochemical Intermediates: The structural motifs present in this compound are found in many biologically active molecules. Its derivatives could serve as key intermediates in the synthesis of new pharmaceuticals and agrochemicals.

Derived Building Block Potential Application Area Key Synthetic Transformation
Chiral amines/alcoholsMedicinal ChemistryAsymmetric nucleophilic substitution at the bromomethyl group.
Polycyclic aromatic compoundsMaterials ScienceIntramolecular cyclization reactions.
Heterocyclic compoundsAgrochemicals, PharmaceuticalsReactions involving the nitrile group (e.g., cycloadditions).

Q & A

Basic: What are the standard synthetic routes for 5-(Bromomethyl)-2-methoxybenzonitrile, and how can purity be ensured?

Answer:
A common synthesis involves multi-step substitution reactions. For example, analogous brominated benzonitriles are prepared via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. A reported method for 5-Bromo-2-(methoxymethoxy)benzonitrile (a structural analog) starts with 4-bromo-2-cyanophenol, followed by methoxymethylation and purification via column chromatography (hexane/EtOAc, 10:1) to achieve 91% yield . Purity is ensured using techniques like GC-MS, IR (e.g., nitrile stretch at ~2223 cm⁻¹), and 1H^1H NMR (e.g., methoxy singlet at δ 3.52 ppm and aromatic protons at δ 7.14–7.68 ppm) .

Advanced: How does the bromomethyl group influence reactivity in cross-coupling or functionalization reactions?

Answer:
The bromomethyl group acts as an electrophilic site, enabling Suzuki-Miyaura or Ullmann-type couplings. For instance, boronic ester derivatives (e.g., 4-Methoxy-3-(dioxaborolanyl)benzonitrile) participate in C–C bond formation via palladium catalysis . The bromine’s leaving-group ability facilitates nucleophilic substitutions (e.g., with amines or thiols) to generate bioisosteres. Reaction optimization may involve solvent polarity adjustments (e.g., DMF for polar intermediates) or temperature control to suppress competing eliminations .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • 1H^1H NMR : Identifies methoxy (δ ~3.3–3.5 ppm) and bromomethyl (δ ~4.3–4.7 ppm) groups, with aromatic splitting patterns confirming substitution positions .
  • IR Spectroscopy : Confirms nitrile (C≡N) stretches at ~2220–2230 cm⁻¹ and methoxy C–O stretches at ~1250 cm⁻¹ .
  • Mass Spectrometry : GC-MS or HRMS verifies molecular ion peaks (e.g., m/z 241/243 for brominated analogs) and isotopic patterns matching 79Br/81Br^{79}Br/^{81}Br .

Advanced: How can structural contradictions between computational models and experimental data be resolved?

Answer:
Discrepancies often arise in hydrogen-bonding networks or planarity. For example, X-ray crystallography of 5-Bromo-2-hydroxybenzonitrile revealed O–H⋯N hydrogen bonds (O⋯N: 2.805–2.810 Å) that stabilize a near-planar conformation, differing from DFT-predicted geometries . To resolve such issues:

  • Use SC-XRD (single-crystal X-ray diffraction) to validate bond angles and torsion angles.
  • Compare experimental IR/Raman spectra with DFT-calculated vibrational modes.
  • Adjust computational parameters (e.g., solvent models or basis sets) to better match empirical data .

Advanced: What strategies are used to design bioactive derivatives of this compound?

Answer:
The compound’s nitrile and bromomethyl groups serve as handles for derivatization:

  • Nitrile → Amidine/Carbamate : Hydrolysis or Pinner reactions yield carboxylic acid derivatives for protease inhibitors.
  • Bromomethyl → Thioether/Aminoalkyl : Substitution with cysteine residues or amines generates covalent binders for kinase targets.
    For example, 5-Bromo-2-hydroxybenzonitrile derivatives have been explored as antiretroviral agents via HIV integrase inhibition, validated through enzymatic assays and molecular docking .

Basic: What safety protocols are recommended for handling brominated benzonitriles?

Answer:

  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.
  • PPE : Nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
  • Waste Disposal : Neutralize with dilute NaOH (for bromide byproducts) and incinerate per EPA guidelines .

Advanced: How does steric hindrance from the methoxy group affect regioselectivity in substitution reactions?

Answer:
The methoxy group at the 2-position directs electrophiles to the para (5-) or meta (3-) positions via resonance/steric effects. For instance, in SNAr reactions, the methoxy’s electron-donating nature deactivates the ring but can stabilize transition states at less hindered sites. Computational studies (e.g., Fukui indices) predict reactivity hotspots, validated by 13C^{13}C NMR chemical shift analysis of reaction intermediates .

Basic: What chromatographic methods are optimal for separating brominated benzonitrile isomers?

Answer:

  • Normal-Phase HPLC : Silica columns with hexane/EtOAc gradients resolve positional isomers (e.g., 4-bromo vs. 5-bromo).
  • Reverse-Phase HPLC : C18 columns with acetonitrile/water (0.1% TFA) separate derivatives based on polarity (e.g., nitrile vs. carboxylic acid forms) .

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